molecular formula C10H20ClNO B13572049 {2-Aminospiro[3.5]nonan-2-yl}methanolhydrochloride

{2-Aminospiro[3.5]nonan-2-yl}methanolhydrochloride

Cat. No.: B13572049
M. Wt: 205.72 g/mol
InChI Key: LYYLRBFKUUCTSZ-UHFFFAOYSA-N
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Description

{2-Aminospiro[35]nonan-2-yl}methanolhydrochloride is a chemical compound with the molecular formula C10H19NO·HCl It is a spiro compound, meaning it contains a spiro-connected bicyclic system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-Aminospiro[3.5]nonan-2-yl}methanolhydrochloride typically involves the reaction of a spirocyclic ketone with an amine under controlled conditions. The reaction is usually carried out in the presence of a reducing agent to facilitate the formation of the desired spirocyclic amine. The hydrochloride salt is then formed by treating the amine with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification through recrystallization and drying to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

{2-Aminospiro[3.5]nonan-2-yl}methanolhydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various spirocyclic derivatives, ketones, aldehydes, and substituted amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, {2-Aminospiro[3.5]nonan-2-yl}methanolhydrochloride is used as a building block for the synthesis of more complex spirocyclic compounds. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Its spirocyclic structure is of interest for designing new drugs and studying their interactions with biological targets.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Researchers are studying its effects on various biological pathways and its potential as a lead compound for drug development.

Industry

In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals. Its unique properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of {2-Aminospiro[3.5]nonan-2-yl}methanolhydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • {2-Aminospiro[3.5]nonan-2-yl}methanol
  • {2-Aminospiro[3.5]nonan-2-yl}methanolacetate
  • {2-Aminospiro[3.5]nonan-2-yl}methanolbenzoate

Uniqueness

{2-Aminospiro[3.5]nonan-2-yl}methanolhydrochloride is unique due to its hydrochloride salt form, which can enhance its solubility and stability compared to other similar compounds. This makes it particularly valuable for certain applications where these properties are crucial.

Properties

Molecular Formula

C10H20ClNO

Molecular Weight

205.72 g/mol

IUPAC Name

(2-aminospiro[3.5]nonan-2-yl)methanol;hydrochloride

InChI

InChI=1S/C10H19NO.ClH/c11-10(8-12)6-9(7-10)4-2-1-3-5-9;/h12H,1-8,11H2;1H

InChI Key

LYYLRBFKUUCTSZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)CC(C2)(CO)N.Cl

Origin of Product

United States

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